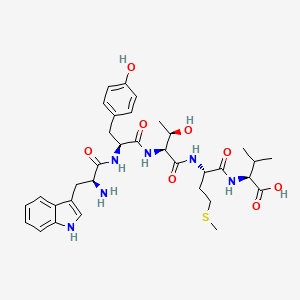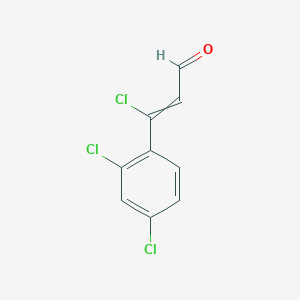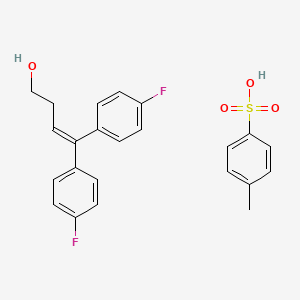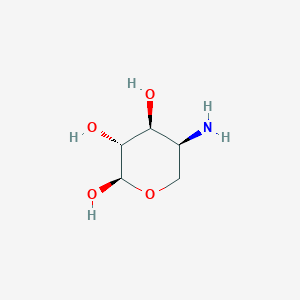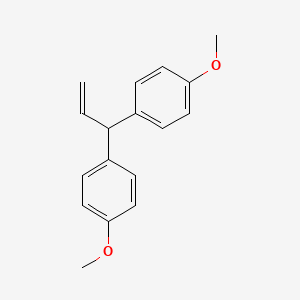![molecular formula C27H33NO3Si B14223276 (1E)-3,3,3-Triphenyl-N-[3-(trimethoxysilyl)propyl]propan-1-imine CAS No. 503560-72-3](/img/structure/B14223276.png)
(1E)-3,3,3-Triphenyl-N-[3-(trimethoxysilyl)propyl]propan-1-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-3,3,3-Triphenyl-N-[3-(trimethoxysilyl)propyl]propan-1-imine is an organosilane compound characterized by the presence of both phenyl and trimethoxysilyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-3,3,3-Triphenyl-N-[3-(trimethoxysilyl)propyl]propan-1-imine typically involves the reaction of 3,3,3-triphenylpropanal with 3-(trimethoxysilyl)propylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the imine bond. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and advanced purification techniques, such as distillation and chromatography, ensures the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
(1E)-3,3,3-Triphenyl-N-[3-(trimethoxysilyl)propyl]propan-1-imine undergoes various chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding amide.
Reduction: The imine can be reduced to the corresponding amine using reducing agents such as sodium borohydride.
Substitution: The trimethoxysilyl group can undergo hydrolysis and condensation reactions, leading to the formation of siloxane bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Hydrolysis and condensation reactions are often carried out in the presence of water or alcohols, with acidic or basic catalysts to facilitate the process.
Major Products
Oxidation: The major product is the corresponding amide.
Reduction: The major product is the corresponding amine.
Substitution: The major products are siloxane polymers or oligomers.
Scientific Research Applications
(1E)-3,3,3-Triphenyl-N-[3-(trimethoxysilyl)propyl]propan-1-imine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential use in bioconjugation and as a functional group in biomaterials.
Medicine: Explored for its potential in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the modification of surfaces to enhance properties such as hydrophobicity, adhesion, and durability.
Mechanism of Action
The mechanism of action of (1E)-3,3,3-Triphenyl-N-[3-(trimethoxysilyl)propyl]propan-1-imine involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with proteins, enzymes, and other biomolecules through its imine and trimethoxysilyl groups.
Pathways Involved: The formation of covalent bonds with target molecules can lead to changes in their structure and function, influencing biological processes such as signal transduction, enzyme activity, and cellular adhesion.
Comparison with Similar Compounds
Similar Compounds
(1E)-3,3,3-Triphenylpropan-1-imine: Lacks the trimethoxysilyl group, resulting in different reactivity and applications.
3-(Trimethoxysilyl)propylamine: Lacks the triphenylpropan-1-imine moiety, leading to different chemical properties and uses.
Uniqueness
(1E)-3,3,3-Triphenyl-N-[3-(trimethoxysilyl)propyl]propan-1-imine is unique due to the combination of the triphenylpropan-1-imine and trimethoxysilyl groups, which confer distinct chemical reactivity and versatility in various applications. This dual functionality allows it to participate in a wide range of chemical reactions and to be used in diverse fields, from materials science to biology.
Properties
CAS No. |
503560-72-3 |
|---|---|
Molecular Formula |
C27H33NO3Si |
Molecular Weight |
447.6 g/mol |
IUPAC Name |
3,3,3-triphenyl-N-(3-trimethoxysilylpropyl)propan-1-imine |
InChI |
InChI=1S/C27H33NO3Si/c1-29-32(30-2,31-3)23-13-21-28-22-20-27(24-14-7-4-8-15-24,25-16-9-5-10-17-25)26-18-11-6-12-19-26/h4-12,14-19,22H,13,20-21,23H2,1-3H3 |
InChI Key |
FPFCMJDSLUYHFV-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CCCN=CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Trifluoromethyl)sulfanyl]butan-2-ol](/img/structure/B14223199.png)
![(2S)-1-[2-(3,3-diphenylpropylamino)ethylamino]propan-2-ol](/img/structure/B14223212.png)

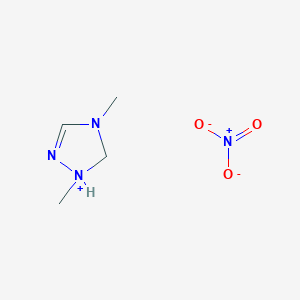
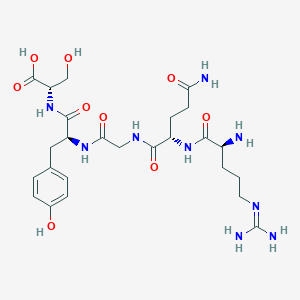
![Methyl 2-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)benzoate](/img/structure/B14223225.png)
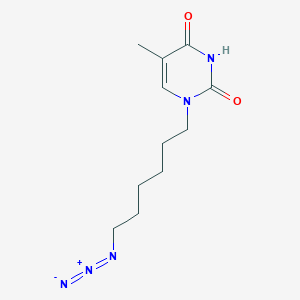
![2-Propanone, 1-[(3,5-dimethoxyphenyl)amino]-](/img/structure/B14223234.png)
![3-[1-(Trimethylstannyl)ethenyl]heptan-2-one](/img/structure/B14223240.png)
